molecular formula C16H15N3O2S3 B2592848 N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1020982-98-2

N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2592848
CAS No.: 1020982-98-2
M. Wt: 377.5
InChI Key: IJBCDTNITUTVGV-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

While specific synthesis methods for the compound you mentioned are not available, thiophene derivatives are often synthesized through various chemical reactions . The exact method would depend on the specific substituents and their positions on the thiophene ring.


Molecular Structure Analysis

Thiazole is a five-membered heteroaromatic compound containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Antibacterial and Antifungal Applications

N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide and related compounds have been studied for their potential as antibacterial and antifungal agents. Research by Desai et al. (2011) and Babu et al. (2012) demonstrated significant activities of synthesized compounds against bacterial and fungal strains, highlighting their potential in combating microbial infections.

Synthesis and Characterization

Studies have focused on the synthesis and characterization of various derivatives of thiophene-2-carboxamide for potential scientific applications. For example, Ahmed (2007) explored heterocyclic synthesis with thiophene-2-carboxamide, contributing to the development of new antibiotic and antibacterial drugs.

Analgesic and Anti-Inflammatory Properties

Research by Deep et al. (2012) and Shipilovskikh et al. (2020) investigated the analgesic and anti-inflammatory activities of N-substituted derivatives, suggesting potential therapeutic applications in pain management.

Antimicrobial Evaluation and Docking Studies

Talupur et al. (2021) conducted synthesis, characterization, antimicrobial evaluation, and docking studies of specific thiophene-2-carboxamides, contributing to the understanding of their mechanism of action against microbial infections.

Synthesis of Hybrid Molecules

Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, indicating the compound's role in developing new pharmaceuticals.

Anticancer Activity

Atta and Abdel-Latif (2021) focused on synthesizing and evaluating the anticancer activity of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, highlighting the potential of these compounds in cancer treatment.

Mechanism of Action

Properties

IUPAC Name

N-[4-[3-oxo-3-(thiophen-2-ylmethylamino)propyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S3/c20-14(17-9-12-3-1-7-22-12)6-5-11-10-24-16(18-11)19-15(21)13-4-2-8-23-13/h1-4,7-8,10H,5-6,9H2,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBCDTNITUTVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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